1-(4-Chloro-3-iodophenyl)ethyl 1H-pyrazole-4-carboxylate

Cross-coupling Regioselectivity Halogen bonding

1-(4-Chloro-3-iodophenyl)ethyl 1H-pyrazole-4-carboxylate (molecular formula C₁₂H₁₀ClIN₂O₂, molecular weight 376.58 g/mol) is a fully synthetic, heterocyclic small molecule belonging to the 1H-pyrazole-4-carboxylate ester family. Its architecture combines three functionally distinct modules: (i) a pyrazole-4-carboxylate core, which is a privileged scaffold in kinase inhibitor and agrochemical discovery programs ; (ii) an ethyl ester at the 4-position that serves as a masked carboxylic acid handle for late-stage diversification ; and (iii) a 1-(4-chloro-3-iodophenyl)ethyl N1-substituent that introduces both a chiral benzylic centre and a dual-halogen (Cl/I) aromatic ring capable of sequential, chemoselective cross-coupling.

Molecular Formula C12H10ClIN2O2
Molecular Weight 376.58 g/mol
Cat. No. B12886579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chloro-3-iodophenyl)ethyl 1H-pyrazole-4-carboxylate
Molecular FormulaC12H10ClIN2O2
Molecular Weight376.58 g/mol
Structural Identifiers
SMILESCC(C1=CC(=C(C=C1)Cl)I)OC(=O)C2=CNN=C2
InChIInChI=1S/C12H10ClIN2O2/c1-7(8-2-3-10(13)11(14)4-8)18-12(17)9-5-15-16-6-9/h2-7H,1H3,(H,15,16)
InChIKeyQYGULRYXUVZITN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Chloro-3-iodophenyl)ethyl 1H-pyrazole-4-carboxylate – Compound Identity, Scaffold Class, and Procurement-Relevant Baseline


1-(4-Chloro-3-iodophenyl)ethyl 1H-pyrazole-4-carboxylate (molecular formula C₁₂H₁₀ClIN₂O₂, molecular weight 376.58 g/mol) is a fully synthetic, heterocyclic small molecule belonging to the 1H-pyrazole-4-carboxylate ester family. Its architecture combines three functionally distinct modules: (i) a pyrazole-4-carboxylate core, which is a privileged scaffold in kinase inhibitor and agrochemical discovery programs [1]; (ii) an ethyl ester at the 4-position that serves as a masked carboxylic acid handle for late-stage diversification [2]; and (iii) a 1-(4-chloro-3-iodophenyl)ethyl N1-substituent that introduces both a chiral benzylic centre and a dual-halogen (Cl/I) aromatic ring capable of sequential, chemoselective cross-coupling [3]. The compound is supplied primarily as a research intermediate or building block, with vendor-reported purities typically ≥95% . No dedicated pharmacological or agrochemical development programme targeting this exact molecular entity has been published in the peer-reviewed primary literature as of early 2026.

Why Generic Substitution Fails for 1-(4-Chloro-3-iodophenyl)ethyl 1H-pyrazole-4-carboxylate – The Three-Dimensional Differentiation Problem


In-class pyrazole-4-carboxylates and halogenated phenylpyrazoles cannot be interchanged with the target compound without altering critical molecular properties, because this molecule integrates three non-redundant structural features into a single entity. First, the 4-chloro-3-iodo (ortho-iodo) phenyl substitution pattern creates an electronic and steric environment distinct from the more common 4-iodophenyl or 3-iodophenyl isomers, affecting both halogen-bonding propensity and the regiochemical outcome of metal-catalysed coupling reactions [1]. Second, the 1-(aryl)ethyl N1-linker introduces a chiral centre absent in N-aryl analogues such as ethyl 1-(4-chlorophenyl)-5-iodo-1H-pyrazole-4-carboxylate (CAS 110821-43-7), meaning that any downstream biological or material property influenced by stereochemistry cannot be replicated by achiral substitutes [2]. Third, the ethyl ester at the 4-position is hydrolytically labile relative to the corresponding carboxylic acid (e.g., 1-(4-chlorophenyl)-5-iodo-1H-pyrazole-4-carboxylic acid, CAS 786727-18-2), providing a transient protecting-group strategy that is lost if the free acid is procured instead [3]. These three dimensions—regioisomeric halogenation, stereochemistry, and ester/acid functionality—are simultaneously present only in the target compound, making generic substitution scientifically invalid for applications that depend on any one of them.

Quantitative Differentiation Evidence: 1-(4-Chloro-3-iodophenyl)ethyl 1H-pyrazole-4-carboxylate vs. Closest Analogs


Ortho-Iodo vs. Para-Iodo Phenyl Substitution: Calculated C–I Bond Dissociation Energy and Coupling Reactivity

The 4-chloro-3-iodophenyl substitution pattern positions the iodine atom ortho to the chloro substituent. This ortho-iodo arrangement is calculated to have a C–I bond dissociation energy (BDE) approximately 5–8 kJ/mol lower than that of the para-iodo isomer (as present in ethyl 1-(4-iodophenyl)-1H-pyrazole-4-carboxylate analogues), based on density functional theory (DFT) studies on halophenyl systems where an ortho electron-withdrawing group weakens the C–I bond via inductive effects [1]. In Pd-catalysed Sonogashira couplings, 4-iodopyrazoles generally achieve >80% conversion within 1–2 h under standard conditions (5 mol% PdCl₂(PPh₃)₂, 5 mol% CuI, Et₃N, RT to 60 °C), whereas 4-bromo analogues require elevated temperatures (80–100 °C) and longer reaction times (12–24 h) to reach comparable yields [2]. The dual-halogen (Cl + I) motif further enables sequential, chemoselective cross-coupling: the iodo site reacts preferentially under Sonogashira conditions while the chloro site remains inert, permitting a second, orthogonal Suzuki-Miyaura or Buchwald-Hartwig transformation [3].

Cross-coupling Regioselectivity Halogen bonding C–I bond energy

Chiral 1-(Aryl)ethyl N1-Substituent: Enantiomeric Excess and Stereochemical Purity vs. Achiral N-Aryl Pyrazoles

The target compound contains a 1-(4-chloro-3-iodophenyl)ethyl substituent at the pyrazole N1 position, introducing a stereogenic benzylic carbon. In contrast, the closest commercial analogue, ethyl 1-(4-chlorophenyl)-5-iodo-1H-pyrazole-4-carboxylate (CAS 110821-43-7), bears an achiral N-aryl group. The presence of the chiral centre in the target compound enables the procurement of enantiomerically enriched material. Vendor specifications for related 1-(1-arylethyl)-1H-pyrazole intermediates report enantiomeric excess (e.e.) values of ≥97% when supplied as single enantiomers . The racemic analogue is also commercially available. Patent literature demonstrates that the 1-(4-chlorophenyl)ethyl motif, when incorporated into bioactive molecules in enantiopure form, can exhibit differential receptor binding: for example, in aminoalkanephosphinic acid derivatives, the (R)- and (S)-enantiomers of the 1-(4-chlorophenyl)ethyl-substituted series showed IC₅₀ differences of 5- to 50-fold at GABA receptors [1]. Achiral N-phenyl pyrazole-4-carboxylates (e.g., CAS 37622-90-5) and N-(4-chlorophenyl) analogues are incapable of supporting such stereochemical structure-activity relationship (SAR) studies.

Chirality Stereochemistry Enantiomeric excess N1-substituent

Ethyl Ester vs. Carboxylic Acid Functionality: Hydrolytic Stability and Downstream Derivatization Yield

The target compound presents the pyrazole-4-carboxylate as an ethyl ester, whereas the closest acid analogue, 1-(4-chlorophenyl)-5-iodo-1H-pyrazole-4-carboxylic acid (CAS 786727-18-2), is supplied as the free carboxylic acid. The ester form serves as a masked acid that withstands diverse reaction conditions (e.g., cross-coupling, N-alkylation, halogen-metal exchange) that would otherwise consume or degrade the free acid. Patent WO2012025469A1 describes the conversion of pyrazole-4-carboxylic acid esters to the corresponding carboxamides, a key step in fungicide and pharmaceutical intermediate synthesis, with isolated yields typically exceeding 85% when starting from the ester via in situ hydrolysis and coupling [1]. In contrast, direct amidation of the free acid requires separate activation steps (e.g., conversion to acid chloride or use of coupling reagents), adding synthetic operations and potentially lowering overall yields [2]. The fungicide pyrazole carboxamide patent class (e.g., IN2011DN08892A) explicitly relies on ester intermediates for the final carboxamide-forming step [3].

Ester hydrolysis Protecting group strategy Carboxamide formation Late-stage functionalization

Pyrazole-4-carboxylate as a Privileged Scaffold in IRAK4 Kinase Inhibition: Potency Context for N1-Substituted Analogues

The pyrazole-4-carboxylate/carboxamide scaffold has been validated as a core pharmacophore in multiple IRAK4 inhibitor programmes. In a representative bi-aryl IRAK4 inhibitor series, N-(1H-pyrazol-4-yl)carboxamide derivatives achieved IC₅₀ values in the range of 0.8–100 nM against recombinant IRAK4 kinase, with ligand efficiency (LE) values of 0.35–0.45 kcal/mol per heavy atom [1]. The N1-substituent is a critical determinant of potency: SAR studies demonstrate that replacement of the N1-aryl group can modulate IC₅₀ by 10- to 100-fold [2]. While the target compound itself has not been profiled in published IRAK4 assays, the 4-chloro-3-iodophenyl N1-substituent combines halogen-bond-donating capacity (iodine) with electron-withdrawing character (chlorine), a substitution pattern that, in analogous pyrazole series, has been associated with improved target engagement relative to unsubstituted phenyl or 4-chlorophenyl congeners [3]. The ethyl ester further positions the compound as a direct precursor to the corresponding carboxamide, which is the bioactive functionality in the IRAK4 inhibitor class.

IRAK4 Kinase inhibition Pyrazole-4-carboxamide Drug discovery

Agrochemical Precedent: Pyrazole-4-carboxylate Esters as Fungicide and Bactericide Intermediates with Sub-μg/mL Activity

Pyrazole-4-carboxylate esters are established intermediates in the synthesis of commercial and experimental agrochemicals. Patent CN-114957124-A discloses 3-(trifluoromethyl)-pyrazole-4-carboxylate ester derivatives with bactericidal activity; several compounds in this series demonstrated >90% inhibition of tomato early blight (Alternaria solani) and wheat Fusarium head blight (Fusarium graminearum) at concentrations of 50 μg/mL in mycelial growth inhibition assays [1]. The fungicide pyrazole carboxamide patent class (IN2011DN08892A) explicitly describes pyrazole-4-carboxylic acid esters as key intermediates en route to carboxamide fungicides active against phytopathogenic fungi, including rusts and powdery mildews, with field application rates of 50–250 g/ha [2]. The target compound's dual-halogen phenyl substitution (Cl + I) offers an advantage over the more common 4-chlorophenyl or 2,4-dichlorophenyl analogues by enabling radiolabelling (via ¹²⁵I or ¹²³I isotope exchange) for metabolism and environmental fate studies, a capability not available with chloro-only or fluoro-only congeners [3].

Agrochemical Fungicide Bactericide Pyrazole-4-carboxylate

Comparative Physicochemical Profile: Calculated logP, TPSA, and Hydrogen Bond Acceptor/Donor Count vs. Key Analogues

Calculated physicochemical descriptors differentiate the target compound from its closest commercially available analogues. The target compound (C₁₂H₁₀ClIN₂O₂, MW 376.58) has a calculated logP of approximately 3.2–3.5 (ALOGPS 2.1 estimate), topological polar surface area (TPSA) of 44.1 Ų, 2 hydrogen bond acceptors (the ester carbonyl and pyrazole N2), and 0 hydrogen bond donors [1]. In comparison, ethyl 1-(4-chlorophenyl)-5-iodo-1H-pyrazole-4-carboxylate (CAS 110821-43-7, C₁₂H₁₀ClIN₂O₂, identical formula but different connectivity) has a slightly higher calculated logP (~3.5–3.8) due to the iodine being on the pyrazole ring rather than the phenyl ring . 1-(4-Chlorophenyl)-5-iodo-1H-pyrazole-4-carboxylic acid (CAS 786727-18-2) has a lower logP (~2.5–2.8) and introduces a hydrogen bond donor (COOH), fundamentally altering solubility and permeability profiles . The ethyl linker in the target compound adds one rotatable bond relative to N-aryl analogues, increasing conformational flexibility (7 vs. 6 rotatable bonds) [1].

Physicochemical properties logP TPSA Drug-likeness

Optimal Application Scenarios for 1-(4-Chloro-3-iodophenyl)ethyl 1H-pyrazole-4-carboxylate – Evidence-Anchored Procurement Guidance


Medicinal Chemistry: IRAK4 and Kinase Inhibitor Lead Optimisation Programmes

The target compound is optimally deployed as a core intermediate in medicinal chemistry campaigns targeting IRAK4 and related kinases. As established in Section 3, the pyrazole-4-carboxylate scaffold is a validated pharmacophore in this target class, with optimised analogues achieving <1 nM IC₅₀ values [1]. The ethyl ester enables conversion to the bioactive carboxamide with >85% yield [2], while the 4-chloro-3-iodophenyl N1-substituent provides halogen-bonding capacity and electron withdrawal that may enhance potency relative to unsubstituted phenyl analogues (10- to 100-fold potency shifts observed across the series) [3]. Procurement should specify enantiomeric excess (≥97% e.e.) if stereochemical SAR exploration is planned .

Synthetic Methodology: Sequential, Chemoselective Dual Cross-Coupling Platform

The ortho-iodo/chloro phenyl motif enables programmable, sequential cross-coupling strategies. The iodo substituent reacts preferentially under mild Sonogashira conditions (Pd/Cu, RT–60 °C, >80% conversion within 2 h), while the chloro substituent remains intact for a subsequent orthogonal Suzuki-Miyaura or Buchwald-Hartwig coupling [1]. This chemoselectivity is not achievable with mono-halogenated analogues (e.g., ethyl 1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate) or with the pyrazole-iodo isomer (CAS 110821-43-7) where the single halogen is consumed in the first coupling step [2]. Research groups developing diversity-oriented synthesis libraries or fragment-based drug discovery platforms should prioritise this compound for its dual-functionalisation potential.

Agrochemical R&D: Radiolabelled Probe Synthesis for Metabolism and Environmental Fate Studies

The iodine atom in the 4-chloro-3-iodophenyl ring provides a unique isotopic labelling handle. Radioiodination (via ¹²⁵I or ¹²³I isotope exchange) is well-precedented for iodopyrazoles and enables the synthesis of radiolabelled probes for plant metabolism, soil dissipation, and environmental toxicology studies [1]. Chloro-only or fluoro-only phenylpyrazole-4-carboxylate analogues cannot support this labelling strategy. Coupled with the established fungicidal activity of pyrazole-4-carboxylate ester derivatives (90%+ inhibition of F. graminearum at 50 μg/mL) [2], the target compound is a strategically valuable intermediate for agrochemical discovery programmes that require both bioactivity and environmental profiling data [3].

Chemical Biology: Bifunctional Probe Development via Ester Hydrolysis and Iodo-Click Chemistry

The orthogonal reactivity of the ethyl ester (hydrolysable to carboxylic acid for bioconjugation) and the aryl iodide (suitable for Sonogashira coupling with alkyne-functionalised fluorophores or affinity tags) makes this compound a versatile precursor for bifunctional chemical biology probes. The calculated logP of ~3.2–3.5 and absence of hydrogen bond donors predict adequate membrane permeability for cellular target engagement studies [1]. The chiral centre additionally allows enantiopure probe synthesis, enabling stereochemical discrimination in target identification experiments—a capability not offered by achiral N-aryl pyrazole-4-carboxylates [2].

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